molecular formula C11H12N2Si B1610541 2-((Trimethylsilyl)ethynyl)nicotinonitrile CAS No. 97308-49-1

2-((Trimethylsilyl)ethynyl)nicotinonitrile

Cat. No. B1610541
CAS RN: 97308-49-1
M. Wt: 200.31 g/mol
InChI Key: RDJSSNFIXWEMTA-UHFFFAOYSA-N
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Patent
US08765760B2

Procedure details

To a solution of 2-((trimethylsilyl)ethynyl)nicotinonitrile (19.14 g, 95.7 mmol) in MeOH (200 mL) was added sodium methanolate (16.5 g, 306.2 mmol). The reaction mixture was refluxed at 80° C. for 14 h under N2. After removal of the MeOH, the residue was diluted with H2O and extracted with DCM (3×100 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the crude product. The crude product was purified by silica gel column chromatography (eluting with DCM) to yield 2-(2,2-dimethoxyethyl)nicotinonitrile as a yellow oil (13.76 g, yield 75%). ESI MS: m/z 193 [M+H]+.
Quantity
19.14 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[N:14]=[CH:13][CH:12]=[CH:11][C:8]=1[C:9]#[N:10])(C)C.[CH3:15][O-:16].[Na+].[CH3:18][OH:19]>>[CH3:15][O:16][CH:5]([O:19][CH3:18])[CH2:6][C:7]1[N:14]=[CH:13][CH:12]=[CH:11][C:8]=1[C:9]#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
19.14 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=C(C#N)C=CC=N1
Name
Quantity
16.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the MeOH
ADDITION
Type
ADDITION
Details
the residue was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (eluting with DCM)

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=C(C#N)C=CC=N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.76 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.